2-[(Pyridin-3-ylmethyl)amino]acetic acid dihydrochloride
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Overview
Description
2-[(Pyridin-3-ylmethyl)amino]acetic acid dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2O2. It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a pyridin-3-ylmethylamino group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[(Pyridin-3-ylmethyl)amino]acetic acid dihydrochloride typically involves the reaction of pyridin-3-ylmethylamine with chloroacetic acid in the presence of a suitable base. The reaction conditions often include:
Solvent: Aqueous or organic solvents such as ethanol or methanol.
Temperature: Moderate temperatures ranging from 25°C to 80°C.
Catalysts: Basic catalysts like sodium hydroxide or potassium carbonate.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-[(Pyridin-3-ylmethyl)amino]acetic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(Pyridin-3-ylmethyl)amino]acetic acid dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism by which 2-[(Pyridin-3-ylmethyl)amino]acetic acid dihydrochloride exerts its effects involves its interaction with specific molecular targets. The pyridin-3-ylmethylamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, depending on the context of its use.
Comparison with Similar Compounds
2-[(Pyridin-3-ylmethyl)amino]acetic acid dihydrochloride can be compared with other similar compounds, such as:
- 2-[(Pyridin-2-ylmethyl)amino]acetic acid dihydrochloride
- 2-[(Pyridin-4-ylmethyl)amino]acetic acid dihydrochloride
These compounds share similar structures but differ in the position of the pyridinyl group. The unique position of the pyridin-3-ylmethyl group in this compound may confer distinct chemical and biological properties, making it suitable for specific applications.
Properties
IUPAC Name |
2-(pyridin-3-ylmethylamino)acetic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c11-8(12)6-10-5-7-2-1-3-9-4-7;;/h1-4,10H,5-6H2,(H,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHZVIDCEUGUGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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